

Confirming the structure of 1-Butylpyrrolidin-2one using spectroscopic techniques

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Butylpyrrolidin-2-one

Cat. No.: B1265465

Get Quote

Confirming the Structure of 1-Butylpyrrolidin-2-one: A Spectroscopic Comparison

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of **1-Butylpyrrolidin-2-one** using infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. This guide provides a comparative analysis with related compounds and detailed experimental protocols.

The definitive identification of a chemical compound is a cornerstone of chemical research and drug development. Spectroscopic techniques offer a powerful and non-destructive means to elucidate the molecular structure of a substance. This guide focuses on the application of key spectroscopic methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the structure of **1-Butylpyrrolidin-2-one**. To provide a comprehensive understanding, the spectroscopic data of **1-Butylpyrrolidin-2-one** is compared with that of its structural analogs: Pyrrolidin-2-one, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone.

Spectroscopic Data Comparison

A summary of the key spectroscopic data for **1-Butylpyrrolidin-2-one** and its analogs is presented in the tables below. This data is essential for a comparative analysis to highlight the structural differences and confirm the identity of the target molecule.



Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm⁻¹)	Functional Group Assignment
1-Butylpyrrolidin-2-one	~1680 cm ⁻¹ (strong)	C=O (Amide) stretch
~2960-2870 cm ⁻¹ (strong)	C-H (Alkyl) stretch	
Pyrrolidin-2-one	~3250 cm ⁻¹ (broad)	N-H stretch
~1690 cm ⁻¹ (strong)	C=O (Amide) stretch	
N-Methyl-2-pyrrolidone	~1680 cm ⁻¹ (strong)	C=O (Amide) stretch
~2930-2850 cm ⁻¹ (strong)	C-H (Alkyl) stretch	
N-Ethyl-2-pyrrolidone	~1680 cm ⁻¹ (strong)	C=O (Amide) stretch
~2970-2870 cm ⁻¹ (strong)	C-H (Alkyl) stretch	

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)



Compound	δ (ppm)	Multiplicity	Assignment
1-Butylpyrrolidin-2- one	~3.2 (t)	Triplet	-N-CH2-CH2-CH2-CH3
~2.3 (t)	Triplet	-CO-CH ₂ -CH ₂ -	
~1.9 (m)	Multiplet	-CO-CH2-CH2-CH2-N-	_
~1.4 (m)	Multiplet	-N-CH2-CH2-CH2-CH3	
~1.2 (m)	Multiplet	-N-CH2-CH2-CH2-CH3	
~0.9 (t)	Triplet	-N-CH2-CH2-CH2-CH3	
Pyrrolidin-2-one	~6.5 (br s)	Broad Singlet	-NH-
~3.3 (t)	Triplet	-CH2-NH-	
~2.3 (t)	Triplet	-CO-CH ₂ -	_
~2.0 (m)	Multiplet	-CO-CH ₂ -CH ₂ -	_
N-Methyl-2- pyrrolidone	~3.3 (t)	Triplet	-N-CH2-CH2-
~2.8 (s)	Singlet	-N-CH₃	
~2.3 (t)	Triplet	-CO-CH ₂ -CH ₂ -	_
~1.9 (m)	Multiplet	-CO-CH2-CH2-CH2-N-	
N-Ethyl-2-pyrrolidone	~3.3 (q)	Quartet	-N-CH2-CH3
~3.2 (t)	Triplet	-N-CH2-CH2-	_
~2.3 (t)	Triplet	-CO-CH2-CH2-	-
~1.9 (m)	Multiplet	-CO-CH2-CH2-CH2-N-	-
~1.1 (t)	Triplet	-N-CH₂-CH₃	-

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)



Compound	Key ¹³ C Chemical Shifts (ppm)	C Chemical Shifts Assignment	
1-Butylpyrrolidin-2-one	~175	C=O	
~49	-N-CH ₂ - (pyrrolidine ring)		
~45	-N-CH ₂ - (butyl group)	_	
~31	-CO-CH ₂ -	_	
~30	-N-CH2-CH2- (butyl group)	_	
~20	-N-CH2-CH2-CH2- (butyl group)	_	
~18	-CO-CH ₂ -CH ₂ -	_	
~14	-CH₃	_	
Pyrrolidin-2-one	~177	C=O	
~42	-CH2-NH-		
~31	-CO-CH ₂ -	-	
~18	-CO-CH ₂ -CH ₂ -	-	
N-Methyl-2-pyrrolidone	~175	C=O	
~49	-N-CH ₂ -		
~31	-CO-CH ₂ -		
~30	-N-CH₃	-	
~18	-CO-CH ₂ -CH ₂ -		
N-Ethyl-2-pyrrolidone	~174	C=O	
~47	-N-CH ₂ - (pyrrolidine ring)		
~38	-N-CH ₂ - (ethyl group)	-	
~31	-CO-CH ₂ -	-	
~18	-CO-CH ₂ -CH ₂ -	_	
~13	-CH₃		



Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Weight (g/mol)	Molecular Ion (m/z)	Key Fragment lons (m/z)
1-Butylpyrrolidin-2- one	141.21	141	98, 85, 57, 41
Pyrrolidin-2-one	85.10	85	56, 42, 28
N-Methyl-2- pyrrolidone	99.13	99	84, 56, 42
N-Ethyl-2-pyrrolidone	113.16	113	98, 84, 56, 42

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized for analysis.
- Sample Preparation: For liquid samples such as **1-Butylpyrrolidin-2-one**, a neat spectrum can be obtained by placing a single drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1] For solid samples, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate.[2]
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The
 background spectrum of the empty salt plates is recorded and subtracted from the sample
 spectrum.
- Data Interpretation: The presence of characteristic absorption bands is used to identify functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.



- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are typically sufficient. For ¹³C NMR, proton decoupling is used to simplify the spectrum.
- Data Interpretation: The chemical shifts (δ), integration (for ¹H NMR), and multiplicity (splitting patterns) of the signals provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

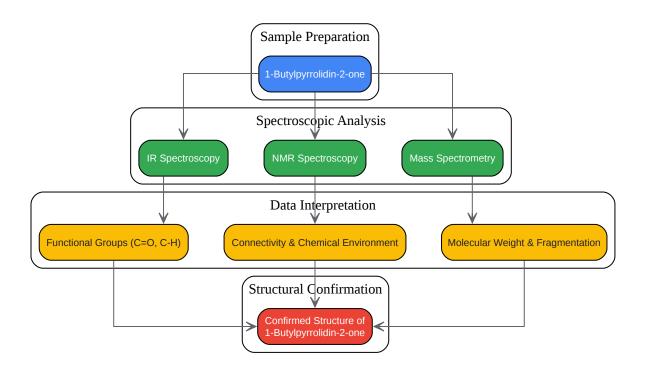
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.[3]
- Ionization Method: Electron Ionization (EI) is a common method for small organic molecules.
 [4][5] In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.
- Data Interpretation: The molecular ion peak (M+) confirms the molecular weight of the compound. The fragmentation pattern provides a unique "fingerprint" that can be used for structural elucidation and confirmation by comparing it to spectral databases.[3]

Structural Confirmation Workflow and Logic

The following diagrams illustrate the workflow for confirming the structure of **1-Butylpyrrolidin-2-one** and the logical relationship between the spectroscopic techniques and the structural features they identify.

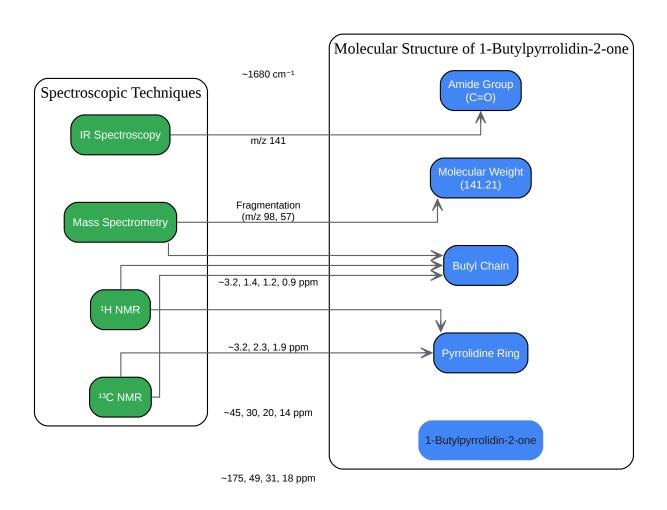




Click to download full resolution via product page

Experimental workflow for structural confirmation.





Click to download full resolution via product page

Correlation of spectroscopic data to structural features.

By systematically applying these spectroscopic techniques and comparing the acquired data with that of known analogs, a confident structural confirmation of **1-Butylpyrrolidin-2-one** can be achieved. This methodical approach is fundamental in ensuring the identity and purity of compounds in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. webassign.net [webassign.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 1-Butylpyrrolidin-2-one | 3470-98-2 | Benchchem [benchchem.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Confirming the structure of 1-Butylpyrrolidin-2-one using spectroscopic techniques]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265465#confirming-the-structure-of-1-butylpyrrolidin-2-one-using-spectroscopic-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com